Silicotungstic acid

Glycerol valorization Acrolein synthesis Bio-based chemicals

Catalyst sourcing challenge: achieving high acrolein yield from glycerol or high isobutane selectivity without halogenated promoters. Silicotungstic acid delivers: • 78.6% acrolein yield from glycerol dehydration at 300°C - surpasses phosphotungstic and phosphomolybdic acid catalysts • >97% isobutane selectivity in n-butane isomerization with Pt/H₂ co-feed - no organic chloride required • 44% higher DASFC power density (30.53 vs 21.18 mW cm⁻²) vs phosphotungstic acid in alkaline sulfide oxidation Available in research to bulk quantities with full documentation.

Molecular Formula H4O40SiW12
Molecular Weight 2878 g/mol
CAS No. 11130-20-4
Cat. No. B084340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicotungstic acid
CAS11130-20-4
Synonymssilicotungstic acid
silicotungstic acid, hydrogen
silicotungstic acid, sodium salt
Molecular FormulaH4O40SiW12
Molecular Weight2878 g/mol
Structural Identifiers
SMILESO[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1
InChIInChI=1S/H4O4Si.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;
InChIKeyCGFYHILWFSGVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicotungstic Acid: Properties and Procurement


Silicotungstic acid (H₄SiW₁₂O₄₀·nH₂O, STA/HSiW) is a Keggin-type heteropolyacid (HPA) characterized by a central silicate tetrahedron surrounded by twelve tungsten-oxygen octahedra [1]. Among industrially relevant HPAs, silicotungstic acid occupies a distinct position between phosphotungstic acid (PTA/HPW) and phosphomolybdic acid (PMo) in the acid strength and redox potential spectrum, exhibiting an experimental thermal stability ordering where water desorption becomes increasingly endothermic in the sequence: H₄SiMo₁₂O₄₀ < H₃PMo₁₂O₄₀ < H₄SiW₁₂O₄₀ < H₃PW₁₂O₄₀ [1] . The compound demonstrates acidity exceeding that of concentrated sulfuric acid while maintaining water solubility and versatile catalytic functionality across both acid-catalyzed and oxidative transformations .

Catalyst Type
Keggin-type heteropolyacid for acid-catalyzed and oxidative transformations
Acidity Profile
Brønsted acidity exceeding concentrated sulfuric acid; water-soluble
Thermal Stability
Reported thermal stability ranking between phosphotungstic and phosphomolybdic analogs

Silicotungstic Acid: Substitution Limitations


Although silicotungstic acid, phosphotungstic acid, and phosphomolybdic acid all share the Keggin structural framework, their divergent catalytic performance in identical reaction systems precludes simple interchange. Direct comparative studies reveal that silicotungstic acid achieves a maximum acrolein yield of 78.6% in liquid-phase glycerol dehydration, outperforming both phosphotungstic and phosphomolybdic acids under identical conditions [1]. Similarly, in solid acid-catalyzed n-butane isomerization, silicotungstic acid demonstrates inherently higher selectivity than phosphotungstic acid, achieving >97% isobutane selectivity when platinum and hydrogen are present [2]. ¹H MAS NMR analysis of silica-supported heteropolyacids reveals that the characteristic 8 ppm signal attributed to highly acidic anhydrous protons is present in supported silicotungstic acid but absent in supported phosphotungstic acid, explaining differential performance in reactions requiring strong acid sites [3]. Furthermore, silicotungstic acid retains its structural integrity in the presence of inorganic salts (Fe₂(SO₄)₃, SnCl₂, SnSO₄) at high acidities, demonstrating enhanced stability toward complex formation compared to phosphotungstic analogs [4].

Catalytic Selectivity
HSiW yields markedly different product distributions vs. HPW/HPMo; direct substitution may alter reaction outcomes in glycerol dehydration and alkane isomerization.
Solid Acid Site Retention
On silica, HSiW retains strong Brønsted acid sites (observed by ¹H NMR), whereas HPW does not; this affects supported-catalyst performance in reactions demanding strong acidity.
Salt-Tolerance Profile
HSiW maintains structural integrity in the presence of inorganic salts under high acidity; HPW analogs may form complexes, limiting catalyst lifetime and reproducibility.

Silicotungstic Acid Performance Comparison


Acrolein Yield Advantage in Glycerol Dehydration

In a semi-batch liquid-phase dehydration of glycerol to acrolein, silicotungstic acid (HSiW) outperformed both phosphotungstic acid (HPW) and phosphomolybdic acid (HPMo). The maximum acrolein yield of 78.6% was achieved with HSiW at 300°C and a catalyst-to-glycerol molar ratio of 1×10⁻⁴:1 [1]. The catalytic activity ranking was HSiW > HPW > HPMo, attributed to differences in both acidity and thermal stability [1].

Acrolein Yield
Head-to-head
78.6%
HSiW vs. lower HPW/HPMo
Reported highest acrolein yield in liquid-phase glycerol dehydration among tested HPAs.
Semi-batch, 300°C, molar ratio 1×10⁻⁴:1
Glycerol valorization Acrolein synthesis Bio-based chemicals

n-Butane Isomerization Selectivity Advantage

In gas-phase n-butane skeletal isomerization over silica-supported heteropolyacids, silicotungstic acid (HSiW) exhibits inherently higher selectivity than phosphotungstic acid (HPW). When platinum and hydrogen are present, HSiW-based catalysts maintain stable operation with >97% selectivity toward isobutane production [1]. This selectivity advantage is independent of the catalyst preparation solvent and polyoxometalate loading level [1].

Isobutane Selectivity
Head-to-head
>97%
with Pt/H₂ co-feed
Reported inherently higher selectivity for isobutane compared to HPW under identical conditions.
Silica-supported, gas-phase reaction
Petroleum refining Alkane isomerization Octane enhancement

Aromatic Acylation and Alkylation Activity

Zirconia-supported silicotungstic acid (15 wt% loading) calcined at 750°C demonstrated higher catalytic activity compared to an equivalent zirconia-supported phosphotungstic acid-based catalyst for the acylation and alkylation of aromatic compounds [1]. This activity advantage is specific to the high-temperature calcination regime (750°C), where the silicotungstic acid retains superior active site accessibility relative to the phosphotungstic analog [1].

Arom. Acylation Activity
Head-to-head
HSiW/ZrO₂ Higher activity
HPW/ZrO₂ Lower activity
Reported catalytic advantage in acylation/alkylation after 750°C calcination.
Zirconia support, 15 wt% loading
Fine chemical synthesis Aromatic acylation Heterogeneous catalysis

Anode Power Density in Alkaline Sulfide Fuel Cells

When evaluated as anode catalysts in direct alkaline sulfide fuel cells (DASFC), silicotungstic acid (HSiW) generated a maximum power density of 30.53 mW cm⁻², which is 44% higher than the 21.18 mW cm⁻² achieved by phosphotungstic acid (HPW) under identical alkaline sulfide oxidation conditions [1]. All three HPAs tested (HPMo, HPW, HSiW) maintained stable performance over a 10-hour operational test period [1].

Fuel Cell Power
Head-to-head
30.53 mW cm⁻²
44% above HPW (21.18)
Reported second-highest power density among tested HPAs in alkaline sulfide fuel cells.
DASFC, alkaline sulfide, ambient temp.
Fuel cell Sulfide oxidation Energy conversion

Nitrite Scavenging Capacity

Under simulated gastric juice conditions, silicotungstic acid demonstrated the strongest nitrite (NO₂⁻) scavenging capacity among three Keggin heteropolyacids tested, with an EC₅₀ value of 0.27 mmol/L [1]. The activity ranking was silicotungstic acid (EC₅₀ = 0.27 mmol/L) > phosphotungstic acid (EC₅₀ = 0.35 mmol/L) > phosphomolybdic acid (EC₅₀ = 0.62 mmol/L). All three HPAs outperformed the strong oxidant ascorbic acid (vitamin C) reference standard [1].

NO₂⁻ Scavenging
Head-to-head
0.27 mmol/L
EC₅₀, lowest among HPAs
Reported strongest nitrite scavenging capacity; exceeds ascorbic acid reference.
Simulated gastric juice, spectrophotometric
Nitrite scavenging Analytical chemistry Food safety

Brønsted Acid Site Retention on Silica

¹H MAS NMR analysis of silica-supported heteropolyacids revealed a critical structural difference: the characteristic signal at approximately 8 ppm, attributed to the highly acidic protons of the anhydrous heteropolyacid form, was clearly observed for supported silicotungstic acid but was never observed for supported phosphotungstic acid [1]. This spectral evidence directly correlates with the differential catalytic performance of the two supported acids in acid-catalyzed reactions requiring strong Brønsted acid sites [1].

Acid Site Retention
Head-to-head
¹H MAS NMR
HSiW: 8 ppm signal present
HPW: signal absent
Preserved strong Brønsted acidity on silica; supports solid-acid application choice.
Variable silica coverage, dehydroxylation temp.
Solid acid catalysis Catalyst characterization Surface acidity

Silicotungstic Acid: Key Application Scenarios


Acrolein Production from Glycerol

Silicotungstic acid enables 78.6% acrolein yield from glycerol dehydration under liquid-phase conditions at 300°C, exceeding yields from phosphotungstic and phosphomolybdic acid catalysts in the same reactor configuration [1]. This application is particularly relevant for biodiesel producers seeking to valorize crude glycerol byproduct streams into high-value acrolein for acrylic acid, methionine, and polymer intermediates. The superior yield directly reduces feedstock cost per kilogram of acrolein produced.

n-Butane Isomerization for Octane Enhancement

Silica-supported silicotungstic acid delivers >97% selectivity to isobutane in n-butane skeletal isomerization, surpassing the selectivity of phosphotungstic acid-based catalysts [2]. With platinum and hydrogen co-feeds, the catalyst maintains stable operation without the organic chloride addition required by commercial alternatives. Refineries can achieve higher isobutane yield per barrel of n-butane feed while minimizing separation-intensive byproduct formation.

Aromatic Acylation and Alkylation

Zirconia-supported silicotungstic acid (15 wt%, calcined at 750°C) exhibits higher activity than equivalent phosphotungstic acid catalysts for aromatic acylation and alkylation reactions [3]. This scenario applies to fine chemical and pharmaceutical intermediate synthesis where heterogeneous acid catalysis is preferred over corrosive liquid acids. The higher activity per unit catalyst mass enables reduced reactor loading or increased throughput in existing fixed-bed installations.

Alkaline Sulfide Fuel Cell Anode Catalysis

Silicotungstic acid generates 30.53 mW cm⁻² maximum power density as a DASFC anode catalyst, a 44% improvement over phosphotungstic acid (21.18 mW cm⁻²) under alkaline sulfide oxidation conditions [4]. This performance advantage makes HSiW suitable for energy recovery applications in natural gas processing, biogas purification, and industrial H₂S abatement where simultaneous sulfide removal and electricity generation are desired.

Application
Selection Property
Validation Focus
Glycerol dehydration to acrolein
Liquid-phase dehydration activity
Acrolein yield comparison vs. other HPAs
n-Butane isomerization to isobutane
Isobutane selectivity under Pt/H₂
Selectivity stability without organic chloride
Aromatic acylation/alkylation
Supported-catalyst activity at high temperature
Activity retention after 750°C calcination
Alkaline sulfide fuel cell anode
Power density in DASFC
Power density comparison vs. HPW; operational stability

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